molecular formula C10H19Cl2N3O2 B2528566 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride CAS No. 2580241-92-3

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride

Cat. No.: B2528566
CAS No.: 2580241-92-3
M. Wt: 284.18
InChI Key: DHZZDIODGVMAGA-UHFFFAOYSA-N
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Description

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid typically involves the reaction of imidazole with a suitable alkylating agent under acidic conditions. One common method involves dissolving imidazole and an alkylating agent in an organic solvent, followed by the addition of an acid catalyst to facilitate the reaction. The reaction mixture is maintained at an appropriate temperature to ensure the completion of the reaction. The product is then purified through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(3-imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.2ClH/c1-9(6-11-3-2-10(14)15)7-13-5-4-12-8-13;;/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZZDIODGVMAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC(=O)O)CN1C=CN=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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